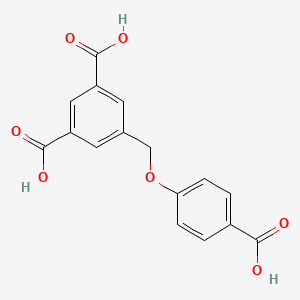
5-((4-Carboxyphenoxy)methyl)isophthalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((4-Carboxyphenoxy)methyl)isophthalic acid is an organic compound with the molecular formula C16H12O8. It is a derivative of isophthalic acid, featuring a carboxyphenoxy group attached to the methyl group of the isophthalic acid core. This compound is known for its versatility in forming coordination networks and metal-organic frameworks (MOFs), making it valuable in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Carboxyphenoxy)methyl)isophthalic acid typically involves the hydrothermal reaction of isophthalic acid derivatives with appropriate reagents. One common method includes reacting 5-(4-carboxyphenoxy)isophthalic acid with cobalt salts in the presence of N-donor ligands such as 1,4-bi(1H-imidazol-1-yl)benzene (1,4-bib) under hydrothermal conditions . This reaction leads to the formation of coordination networks with specific structural properties.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrothermal synthesis, where the reaction conditions are optimized for yield and purity. The process typically includes precise control of temperature, pressure, and reaction time to ensure consistent product quality .
化学反应分析
Types of Reactions
5-((4-Carboxyphenoxy)methyl)isophthalic acid undergoes various chemical reactions, including:
Coordination Reactions: It forms coordination networks with metal ions such as cobalt (Co(II)) and terbium (Tb(III)).
Substitution Reactions: The carboxyphenoxy group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrothermal Conditions: Reactions are often conducted under hydrothermal conditions, involving high temperatures and pressures.
N-donor Ligands: Ligands such as 1,4-bi(1H-imidazol-1-yl)benzene are commonly used to facilitate coordination reactions.
Major Products Formed
科学研究应用
5-((4-Carboxyphenoxy)methyl)isophthalic acid has a wide range of scientific research applications, including:
Chemistry: It is used in the synthesis of metal-organic frameworks (MOFs) with unique structural properties.
Medicine: Research is ongoing to explore its use in medical imaging and diagnostic tools.
Industry: It is utilized in the development of advanced materials for gas separation, storage, and catalysis.
作用机制
The mechanism of action of 5-((4-Carboxyphenoxy)methyl)isophthalic acid involves its ability to form coordination bonds with metal ions. The carboxyphenoxy and isophthalic acid groups provide multiple coordination sites, allowing the compound to create complex three-dimensional networks. These networks exhibit unique magnetic and structural properties, which are influenced by the specific metal ions and ligands involved .
相似化合物的比较
Similar Compounds
5-(4-Carboxyphenoxy)isophthalic acid: A closely related compound with similar coordination properties.
Isophthalic Acid Derivatives: Other derivatives of isophthalic acid with varying functional groups.
Uniqueness
5-((4-Carboxyphenoxy)methyl)isophthalic acid is unique due to its ability to form highly stable and structurally diverse coordination networks. Its specific combination of carboxyphenoxy and isophthalic acid groups allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use .
属性
分子式 |
C16H12O7 |
|---|---|
分子量 |
316.26 g/mol |
IUPAC 名称 |
5-[(4-carboxyphenoxy)methyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C16H12O7/c17-14(18)10-1-3-13(4-2-10)23-8-9-5-11(15(19)20)7-12(6-9)16(21)22/h1-7H,8H2,(H,17,18)(H,19,20)(H,21,22) |
InChI 键 |
CSWXLGQUCGKSEH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)O)OCC2=CC(=CC(=C2)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


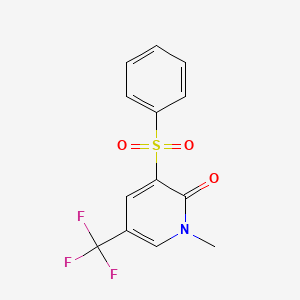
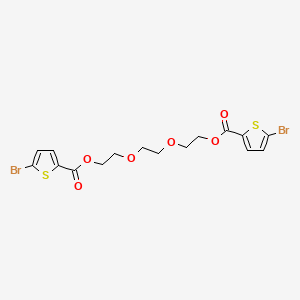
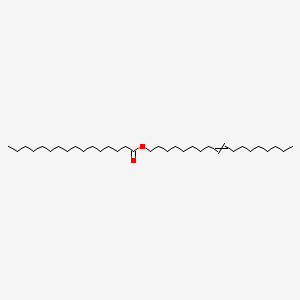
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12509686.png)
![N-[(3-iodophenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12509696.png)

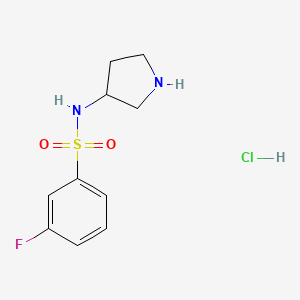
![2-{[(Benzyloxy)carbonyl]amino}-4-(triphenylmethylcarbamoyl)butanoic acid](/img/structure/B12509717.png)

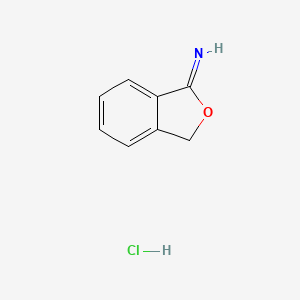
![N-{(Z)-1-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)(methyl)amino]ethylidene}-4-methoxybenzenaminium iodide](/img/structure/B12509744.png)

![N-{1-[2-(dicyclohexylphosphanyl)phenyl]ethyl}-2-methylpropane-2-sulfinamide](/img/structure/B12509765.png)
![4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis(thiophene-5,2-diyl))bis(N,N-diphenylaniline)](/img/structure/B12509773.png)
